![molecular formula C5H5N5 B1295927 Tetrazolo[1,5-a]pyridin-8-amine CAS No. 73721-28-5](/img/structure/B1295927.png)
Tetrazolo[1,5-a]pyridin-8-amine
Overview
Description
Tetrazolo[1,5-a]pyridin-8-amine is a chemical compound with the molecular formula C5H5N5 . It is a member of the N-heterocyclic compounds family .
Synthesis Analysis
The synthesis of Tetrazolo[1,5-a]pyridin-8-amine and its derivatives has been a subject of research. One method involves treating the corresponding diarylated pyridine N-oxide with diphenylphosphoryl azide . Another approach uses a one-pot three-component reaction of various benzaldehydes .Molecular Structure Analysis
The molecular structure of Tetrazolo[1,5-a]pyridin-8-amine consists of a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The molecular weight is 135.13 g/mol .Chemical Reactions Analysis
Tetrazolo[1,5-a]pyridin-8-amine has been used in various chemical reactions. For instance, it has been used in the synthesis of tetrazolo[1,5-a]pyrimidine-6-carbonitriles . It has also been used in click chemistry .Physical And Chemical Properties Analysis
Tetrazolo[1,5-a]pyridin-8-amine has a density of 1.7±0.1 g/cm3, a molar refractivity of 35.5±0.5 cm3, and a polar surface area of 69 Å2 . It has 5 hydrogen bond acceptors and 2 hydrogen bond donors .Scientific Research Applications
Antimicrobial and Antioxidant Activity
Tetrazolo[1,5-a]pyridin-8-amine compounds have been evaluated for their antimicrobial and antioxidant activity . A simple, efficient, and economic synthesis of tetrazolo[1,5-a]pyrimidine-6-carboxylates was accomplished by a three-component reaction of β-ketoesters with a mixture of aromatic aldehyde and 5-aminotetrazole . The synthesized tetrazole compounds showed promising results in this area .
Synthesis of Fused Bis-Heterocycles
Tetrazolo[1,5-a]pyridin-8-amine has been used in the solvent-free and catalyst-free synthesis of fused bis-heterocycles containing imidazo[1,2-a]pyridine and tetrazolo[1,5-a]quinoline frameworks . This process proceeds under eco-friendly conditions and could lead to the discovery of novel bioactive molecules .
Potential Applications in Various Fields
Tetrazolo[1,5-a]pyridin-8-amine is a compound with potential applications in various fields of research and industry. While the specific applications are not detailed, the compound’s versatility suggests it could be used in a wide range of scientific and industrial applications.
Future Directions
properties
IUPAC Name |
tetrazolo[1,5-a]pyridin-8-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHYYAOTWXQBJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287686 | |
Record name | tetrazolo[1,5-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrazolo[1,5-a]pyridin-8-amine | |
CAS RN |
73721-28-5 | |
Record name | 73721-28-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52201 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tetrazolo[1,5-a]pyridin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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